5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one is a key intermediate compound in the synthesis of Donepezil, a drug used to treat Alzheimer's disease. [, , , , ] It is classified as a heterocyclic compound, containing both a pyridine ring and an indanone moiety. While Donepezil itself has medical applications, this analysis will focus solely on the scientific research applications of 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one, excluding any information related to drug use, dosage, or side effects.
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is an organic compound notable for its role as an intermediate in the synthesis of pharmaceuticals, particularly donepezil, which is used in the treatment of Alzheimer's disease. This compound is characterized by its unique molecular structure and biological significance, particularly in medicinal chemistry.
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone belongs to the class of indanones, which are bicyclic compounds containing a ketone functional group. Specifically, it is classified as a substituted indanone due to the presence of methoxy groups and a pyridylmethyl substituent.
The synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone typically involves the following steps:
The typical yields for these reactions can be quite high, often exceeding 80%, making this synthetic route efficient for laboratory and industrial applications .
The molecular formula of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is , with a molecular weight of approximately 283.32 g/mol. Its structural features include:
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone can participate in several chemical reactions:
Common reagents for these reactions include:
As an impurity in donepezil synthesis, 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone plays a significant role in understanding the pharmacokinetics and dynamics of donepezil. Its mechanism of action is primarily linked to its structural similarity to donepezil itself.
Research indicates that this compound may influence cholinergic activity due to its interaction with acetylcholinesterase inhibitors. Understanding these interactions helps in optimizing drug formulations and improving therapeutic efficacy .
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is typically stored at low temperatures (around +4°C) to maintain stability. It exhibits high purity levels (>95%) as required for pharmaceutical applications.
The compound is soluble in organic solvents and has a specific reactivity profile due to its functional groups:
These properties are critical for its handling and application in laboratory settings .
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone serves multiple roles in scientific research:
The compound 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is systematically named as 5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one according to IUPAC conventions [5] [9]. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.32 g/mol and an exact mass of 283.1208 Da [1] [5] [7]. This formula comprises 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, reflecting a complex heterocyclic structure with fused ring systems.
The SMILES notation (COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
) and InChI key (RGPDMDJBVKHZFW-UHFFFAOYSA-N
) provide unambiguous machine-readable descriptors of its atomic connectivity and stereochemical features [5] [9]. The structure integrates two key pharmacophores: a dimethoxy-substituted indanone core and a pyridylmethyl side chain. The indanone moiety features a benzocyclopentanone system with methoxy groups at positions 5 and 6, while the side chain connects the pyridine ring to the indanone’s C2 position via a methylene (-CH₂-) linker.
Table 1: Molecular Identification Data
Property | Value | Source |
---|---|---|
IUPAC Name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one | [5] [9] |
Molecular Formula | C₁₇H₁₇NO₃ | [1] [7] |
Molecular Weight | 283.32 g/mol | [5] [9] |
Exact Mass | 283.1208 Da | [5] |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | [9] |
InChI Key | RGPDMDJBVKHZFW-UHFFFAOYSA-N | [9] |
Structurally analogous compounds exhibit significant variations in bonding and physicochemical properties. The target compound’s saturated C2-CH₂ linkage contrasts with isomeric analogs featuring exocyclic double bonds (e.g., 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone, CAS 4803-74-1). The latter, an unsaturated derivative, has the molecular formula C₁₇H₁₅NO₃ (molecular weight 281.31 g/mol) due to the absence of two hydrogen atoms at the C2 position [2] [3] [8]. This difference reduces steric flexibility and increases planarity, potentially altering biological interactions.
A biologically significant analog is 5,6-dimethoxy-2-(4-piperidylmethyl)-1-indanone hydrochloride (CAS 120013-39-0), where the pyridine ring is replaced by a piperidine system. This substitution increases molecular weight (325.83 g/mol) and introduces basicity, enabling salt formation [10]. Pharmacologically, this analog is a direct precursor to donepezil, an acetylcholinesterase inhibitor used in Alzheimer’s therapy [6] [9]. The target compound itself is formally classified as a donepezil pyridine analog impurity [4] [5], highlighting its role in pharmaceutical quality control.
Table 2: Structural Analogs and Isomers
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Biological/Pharmaceutical Relevance |
---|---|---|---|---|
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)-1-indanone (Target) | C₁₇H₁₇NO₃ | 283.32 | Saturated -CH₂- linker | Donepezil impurity |
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | C₁₇H₁₅NO₃ | 281.31 | Unsaturated exocyclic double bond | Synthetic intermediate |
5,6-Dimethoxy-2-(4-piperidylmethyl)-1-indanone·HCl | C₁₇H₂₄ClNO₃ | 325.83 | Piperidine ring (protonated) | Donepezil synthesis intermediate |
The indanone scaffold introduces a chiral center at the C2 carbon adjacent to the carbonyl group (C1). While stereochemical data for the specific free base is limited in the literature, the undefined stereocenter in most synthetic routes suggests it is typically produced as a racemic mixture [7] [9]. This racemization has implications for molecular recognition, as enantiomers may exhibit differing affinities for biological targets like acetylcholinesterase.
Crystallographic data indicates the free base melts at 190–191°C [9], while its hydrochloride salt derivative melts at a higher temperature (~250°C) due to ionic lattice stabilization [10]. The molecule’s topological polar surface area (TPSA) is calculated at 48.4 Ų, reflecting moderate polarity from the carbonyl, ether, and pyridine nitrogen moieties [9]. Predicted physicochemical parameters include a boiling point of 475±45°C and a density of 1.208±0.06 g/cm³ [9]. The experimental LogP value (~2.7) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility [5] [9].
Table 3: Physicochemical and Stereochemical Properties
Property | Value | Significance |
---|---|---|
Melting Point (Free base) | 190–191°C | Purity indicator for solid form |
Melting Point (HCl salt analog) | ~250°C | Enhanced stability via salt formation |
Chiral Centers | C2 (racemic) | Potential for enantioselective activity |
Topological Polar Surface Area | 48.4 Ų | Moderately polar; influences solubility |
Predicted LogP | 2.7 | Moderate lipophilicity; impacts bioavailability |
Rotatable Bonds | 4 | Molecular flexibility |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7